REACTION_CXSMILES
|
O1CCCCC1[O:7][CH2:8][CH2:9][N:10]1[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]1>C(O)(=O)C.C1COCC1.O>[OH:7][CH2:8][CH2:9][N:10]1[CH:15]=[CH:14][C:13](=[O:16])[CH:12]=[CH:11]1
|
Name
|
1-[2-(tetrahydropyran-2-yloxy)ethyl]-1,4-dihydro-4-pyridone
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCN1C=CC(C=C1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C=CC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |